
2-Amino-6-chloro-4-pyrimidinol
Overview
Description
Biological Activity
Introduction
2-Amino-6-chloro-4-pyrimidinol is a derivative of pyrimidine, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2,4-dichloropyrimidine with suitable amines under specific conditions. The resulting product can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Table 1: Synthesis Overview
Reaction Type | Starting Materials | Conditions | Yield |
---|---|---|---|
Nucleophilic substitution | 2,4-Dichloropyrimidine + Amines | Reflux in DMF | High (>80%) |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their antibacterial effects against several strains, showing promising results:
- Compound Efficacy : The synthesized compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | E. coli | 32 µg/mL |
Compound 2 | S. aureus | 16 µg/mL |
Compound 3 | P. aeruginosa | 64 µg/mL |
Antiviral Activity
In vitro studies have shown that certain derivatives possess antiviral activity against viruses such as influenza and HIV. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related pyrimidine derivatives. For instance, a compound derived from this compound exhibited significant protection in animal models against induced seizures.
Table 3: Anticonvulsant Activity
Compound | Protection (%) | Reference Drug (Phenytoin) |
---|---|---|
Compound A | 65.10% | Complete Protection |
Compound B | 50.00% | Partial Protection |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural features. Modifications at specific positions on the pyrimidine ring can enhance or diminish activity.
Key Findings:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at the C6 position has been associated with increased biological activity.
- Hydrophobic Interactions : Longer alkyl chains or aromatic substituents can improve binding affinity to biological targets.
- Binding Affinity : Molecular docking studies suggest that optimal binding occurs when the substituents can form hydrogen bonds with active site residues.
Case Study 1: Inhibition of β-glucuronidase
A recent study evaluated a series of pyrimidine derivatives for their ability to inhibit β-glucuronidase, an enzyme implicated in various diseases. One compound demonstrated an IC50 value of , significantly outperforming the standard inhibitor D-saccharic acid .
Case Study 2: Antimalarial Activity
Another investigation focused on the antimalarial properties of pyrimidine derivatives, revealing that certain compounds exhibited low nanomolar activity against Plasmodium falciparum, indicating potential for further development as antimalarial agents .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Properties
Recent studies have highlighted the antiviral capabilities of pyrimidine derivatives, including 2-amino-6-chloro-4-pyrimidinol. Research indicates that such compounds can inhibit viral replication by interfering with nucleic acid synthesis. For instance, derivatives of this compound have shown promise in inhibiting the replication of viruses like influenza and herpes simplex virus (HSV) through mechanisms that involve the modulation of viral enzyme activity .
1.2 Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. A review of pyrimidine derivatives indicates that many exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS enzymes. In vitro studies have demonstrated that this compound can significantly reduce the expression of these enzymes, thus offering potential therapeutic avenues for inflammatory diseases .
1.3 Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Studies have shown that modifications to the pyrimidine ring can enhance its efficacy and selectivity against various targets. For example, substituents at specific positions on the pyrimidine ring have been linked to improved anti-inflammatory activity, making it a candidate for further drug development .
Agricultural Applications
2.1 Nitrification Inhibition
This compound has been studied as a nitrification inhibitor in agricultural settings. Its application helps in reducing nitrogen loss from fertilizers by inhibiting the microbial processes that convert ammonium to nitrate. This property not only enhances fertilizer efficiency but also minimizes environmental impacts such as water pollution from nitrates .
2.2 Herbicidal Activity
Research indicates that certain pyrimidine derivatives exhibit herbicidal properties, potentially allowing for their use in weed management strategies. The mechanism often involves interference with plant growth regulators or photosynthetic pathways, leading to effective weed control without harming desirable crops .
Data Tables and Case Studies
Case Studies
Case Study 1: Anti-inflammatory Efficacy
A study conducted on various pyrimidine derivatives demonstrated that this compound analogs exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib, suggesting substantial therapeutic potential in treating inflammatory conditions .
Case Study 2: Agricultural Impact
Field trials assessing the use of this compound as a nitrification inhibitor showed a significant reduction in nitrogen loss compared to untreated plots, leading to improved crop yields and reduced environmental impact from excess nitrates .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-6-chloro-4-pyrimidinol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A key synthesis method involves the condensation of benzhydrol derivatives with 2-amino-4,6-dichloropyrimidine under acidic conditions. For example, reacting 2-methoxybenzhydrol with 2-amino-4,6-dichloropyrimidine in the presence of a catalytic acid yields 2-amino-6-chloro-4-hydroxy-5-substituted pyrimidines. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of reactants), temperature (maintained at 80–100°C), and reaction time (12–24 hours). Post-synthesis purification via recrystallization in ethanol improves purity .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : The compound exhibits a melting point of 252°C (decomposition), validated by differential scanning calorimetry (DSC) .
- Spectroscopic Methods : FT-IR confirms functional groups (e.g., NH stretching at ~3300 cm), while H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm).
- Elemental Analysis : Combustion analysis (C, H, N, Cl) ensures stoichiometric consistency with the molecular formula CHClNO .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste management services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These insights guide hypotheses about reactivity, such as nucleophilic attack at the C4 position due to electron-deficient pyrimidine rings. Validation involves comparing computed vibrational spectra with experimental IR/Raman data .
Q. How should researchers address contradictions in reported physicochemical data (e.g., melting point variations) for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To resolve these:
- Reproduce Synthesis : Follow standardized protocols (e.g., ) to ensure purity.
- Cross-Validate Techniques : Use complementary methods (e.g., DSC for melting behavior, X-ray crystallography for crystal structure).
- Literature Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from institutions like NIST or journals like Acta Crystallographica .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery applications?
- Methodological Answer : The C4 hydroxyl and C6 chlorine groups are reactive sites. Strategies include:
- Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to direct substitution at C6.
- Catalytic Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at C5.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired products .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₄H₄ClN₃O
- Molecular Weight : 145.55 g/mol
- CAS Number : 1194-21-4
- Synonyms: 2-Amino-6-chloropyrimidin-4(3H)-one, 2-Amino-4-chloro-6-pyrimidinol .
Physicochemical Properties :
- Melting Point : 252°C (decomposition)
- Density : 1.79 g/cm³
- Boiling Point : 259.1°C (estimated)
- Solubility : Moderately soluble in polar solvents like ethylene glycol and acetonitrile .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Research Findings and Industrial Relevance
Supramolecular Chemistry: this compound forms hydrogen-bonded networks in ethylene glycol, enabling controlled self-assembly for nanomaterials .
Pharmaceutical Synthesis: Its reaction with dibutylamine yields 2-amino-6-(dibutylamino)-4-pyrimidinol (64% yield), a key intermediate in kinase inhibitor development .
Comparative Reactivity: Brominated analogues (e.g., 2-amino-5-bromo-6-methyl-4-pyrimidinol) exhibit slower reaction kinetics in SNAr reactions due to higher bond dissociation energy compared to chloro derivatives .
Properties
IUPAC Name |
2-amino-4-chloro-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWACOJLJYUFKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152443 | |
Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-21-4 | |
Record name | 2-Amino-6-chloro-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1194-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1194-21-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyrimidinol, 2-amino-6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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